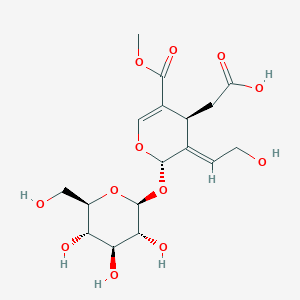10-Hydroxyoleoside 11-methyl ester
CAS No.: 131836-11-8
Cat. No.: VC7837098
Molecular Formula: C17H24O12
Molecular Weight: 420.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 131836-11-8 |
|---|---|
| Molecular Formula | C17H24O12 |
| Molecular Weight | 420.4 g/mol |
| IUPAC Name | 2-[(2S,3E,4S)-3-(2-hydroxyethylidene)-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetic acid |
| Standard InChI | InChI=1S/C17H24O12/c1-26-15(25)9-6-27-16(7(2-3-18)8(9)4-11(20)21)29-17-14(24)13(23)12(22)10(5-19)28-17/h2,6,8,10,12-14,16-19,22-24H,3-5H2,1H3,(H,20,21)/b7-2+/t8-,10+,12+,13-,14+,16-,17-/m0/s1 |
| Standard InChI Key | GXXBBPZLNJMTDC-KPZJISDNSA-N |
| Isomeric SMILES | COC(=O)C1=CO[C@H](/C(=C/CO)/[C@@H]1CC(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
| SMILES | COC(=O)C1=COC(C(=CCO)C1CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O |
| Canonical SMILES | COC(=O)C1=COC(C(=CCO)C1CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O |
Introduction
Chemical Identity and Structural Characteristics
Core Molecular Features
10-Hydroxyoleoside 11-methyl ester belongs to the secoiridoid class of natural products, characterized by a cyclopentanopyran骨架 with strategic hydroxyl and ester substituents. Its IUPAC name, (2S)-3-[(E)-2-hydroxyethylidene]-2β-(β-D-glucopyranosyloxy)-2,3-dihydro-5-(methoxycarbonyl)-4H-pyran-4α-acetic acid, reflects its intricate stereochemistry . The compound’s planar structure includes:
-
A glucopyranosyl moiety at C2
-
A (E)-2-hydroxyethylidene group at C3
-
A methoxycarbonyl substituent at C5
Table 1: Fundamental Chemical Identifiers
| Property | Value |
|---|---|
| CAS Registry | 131836-11-8 |
| Molecular Formula | C₁₇H₂₄O₁₂ |
| Molecular Weight | 420.37 g/mol |
| InChIKey | GXXBBPZLNJMTDC-KPZJISDNSA-N |
| SMILES | COC(=O)C1=COC(C(=CCO)C1CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O |
Stereochemical Configuration
X-ray crystallography and NMR analyses confirm the compound adopts a chair conformation in the glucopyranosyl unit, with axial orientation of the C2 hydroxyl group . The (E)-configuration of the C3 ethylidene moiety creates a conjugated system extending from C3 to C5, enhancing molecular rigidity compared to other secoiridoids .
Natural Occurrence and Biosynthetic Pathways
Botanical Sources
This compound occurs in multiple Oleaceae species, with highest concentrations reported in:
Biogenetic Origin
Biosynthesis proceeds via the methylerythritol phosphate (MEP) pathway:
-
Geranyl pyrophosphate → Iridodial via cyclization
-
Oxidative cleavage forms secoiridoid scaffold
-
Sequential hydroxylation at C10 and methyl esterification at C11
Table 2: Physical Properties
| Parameter | Value |
|---|---|
| Density (20°C) | 1.59 ± 0.1 g/cm³ |
| Predicted Boiling Point | 725.6 ± 60.0°C |
| pKa (25°C) | 4.33 ± 0.10 |
| Solubility | Chloroform: 12 mg/mL |
| DMSO: 8.4 mg/mL | |
| Storage Conditions | -20°C in desiccated environment |
Pharmacological Activities
Anti-Proliferative Effects
In A431 epidermoid carcinoma cells, 10-hydroxyoleoside 11-methyl ester demonstrates dose-dependent growth inhibition:
Table 3: IC₅₀ Values in Cancer Cell Lines
| Cell Line | IC₅₀ (μM) | Exposure Time |
|---|---|---|
| A431 | 58.2 ± 3.1 | 48 hr |
| A549 | 72.4 ± 4.7 | 48 hr |
Mechanistic studies reveal:
-
S-phase arrest: 24 hr treatment increases S-phase population from 28% to 41% (p<0.01)
-
ROS induction: 2.1-fold increase in intracellular ROS at 50 μM
-
MMP modulation: JC-10 fluorescence ratio increases by 37% at 50 μM (p<0.01)
Structure-Activity Relationships
Comparative analysis with analogs highlights critical substituent effects:
| Position | 10-Hydroxyoleoside 11-Methyl Ester | Multifloroside (Analog) |
|---|---|---|
| C7 | -OH | o-hydroxy-phenylethyl |
| C11 | -OCH₃ | o-hydroxy-phenylethyl |
The C7/C11 methyl ester configuration in 10-hydroxyoleoside 11-methyl ester confers moderate activity compared to multifloroside’s bis-phenylethyl groups (IC₅₀ = 22.4 μM in A431) .
Analytical Characterization
Chromatographic Behavior
HPLC analysis (C18 column, 0.1% formic acid/acetonitrile gradient) shows:
Spectroscopic Profiles
-
UV-Vis (MeOH): λₘₐₓ 232 nm (ε = 12,400 L·mol⁻¹·cm⁻¹)
-
¹H NMR (600 MHz, DMSO-d₆): δ 5.32 (d, J=8.4 Hz, H-1'), δ 2.81 (m, H-7)
Future Research Directions
While current data validate 10-hydroxyoleoside 11-methyl ester’s anti-cancer potential, critical knowledge gaps remain:
-
In vivo pharmacokinetics: Oral bioavailability and tissue distribution profiles
-
Synergistic combinations: Interaction with conventional chemotherapeutics
-
Target identification: Proteomic studies to identify binding partners
This compound’s unique ability to elevate MMP while inducing ROS presents a paradoxical mechanism warranting further investigation. Comparative studies with mitochondrial-targeted agents could elucidate its mode of action .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume